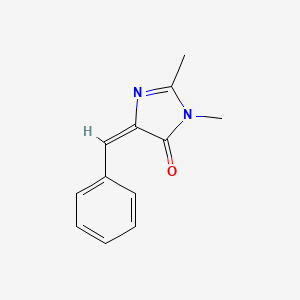

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one

Description

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one (common abbreviation: DFHBI in fluorophore contexts) is a synthetic imidazolone derivative characterized by a benzylidene group conjugated to a 1,2-dimethylimidazol-5-one core. This compound is structurally analogous to the chromophore of green fluorescent protein (GFP) but lacks intrinsic fluorescence in isolation . Its fluorogenic properties emerge upon binding to specific RNA aptamers, such as Spinach, enabling applications in live-cell RNA imaging and biosensing . The compound is synthesized via condensation reactions involving substituted benzaldehydes and imidazolone precursors, followed by purification via column chromatography . Key spectral properties include absorption maxima near 447 nm and emission at 501 nm when bound to Spinach aptamers .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(5E)-5-benzylidene-2,3-dimethylimidazol-4-one |

InChI |

InChI=1S/C12H12N2O/c1-9-13-11(12(15)14(9)2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/b11-8+ |

InChI Key |

NUZRGLKVUWXVFZ-DHZHZOJOSA-N |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most extensively documented method involves a one-pot synthesis starting from (Z)-4-benzylidene-2-methyl-oxazol-5(4H)-one 1(a-f) . This approach proceeds through two sequential steps:

- Nucleophilic Addition of Methylamine : The oxazolone 1(a-f) reacts with methylamine in ethanol under reflux (5 hours, 80°C) to form (Z)-2-acetamido-N-methyl-3-(phenyl/substituted phenyl)prop-2-enamides 2(a-f) .

- Cyclocondensation with Schiff Bases : Intermediate 2(a-f) undergoes cyclocondensation with benzylidene/substituted benzylidene anilines 3(a,b) in the presence of L-tyrosine as a catalyst (ethanol, reflux, 2 hours), yielding the target compound 4(a-l) .

Mechanistic Insights

The reaction mechanism involves a Michael-type addition of the active methyl group in 2(a-f) to the carbon-nitrogen double bond of the Schiff base 3(a,b) , followed by cyclization to form the imidazolone ring. The absence of NH stretching in IR spectra and the appearance of trans-olefinic protons in $$ ^1H $$-NMR confirm the structure.

Optimization and Yields

Yields for this method range from 70–85%, depending on substituents. Electron-withdrawing groups on the benzylidene moiety enhance reaction efficiency, while bulky substituents slightly reduce yields.

Table 1: Representative Yields for One-Pot Synthesis

| Starting Oxazolone | Schiff Base | Catalyst | Yield (%) |

|---|---|---|---|

| 1a (R = H) | 3a (R' = H) | L-Tyrosine | 82 |

| 1b (R = NO₂) | 3b (R' = Cl) | L-Tyrosine | 78 |

Zinc Chloride-Catalyzed Condensation

Reaction Conditions

An alternative route employs anhydrous zinc chloride as a Lewis acid catalyst. (4Z)-4-(4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (p-HBDI) reacts with 1H-imidazole-5-carbaldehyde in tetrahydrofuran (THF) at 80°C for 4 hours. The crude product is purified via silica gel chromatography (methanol/dichloromethane, 1:15 v/v), achieving a 70% yield.

Mechanistic Role of ZnCl₂

Zinc chloride activates the aldehyde group of 1H-imidazole-5-carbaldehyde, facilitating nucleophilic attack by the imidazolone’s active methylene group. The reaction proceeds via a Knoevenagel-like condensation, forming the benzylidene linkage.

Table 2: Key Parameters for ZnCl₂-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 80°C |

| Solvent | THF |

| Reaction Time | 4 hours |

Ionic Liquid-Promoted Knoevenagel Condensation

Proposed Reaction Pathway

- Activation of Aldehyde : The IL’s cation (e.g., imidazolium) forms hydrogen bonds with the aldehyde’s carbonyl group, polarizing the C=O bond.

- Generation of Carboanion : The IL’s anion deprotonates the active methylene group in 1,2-dimethylimidazol-5(4H)-one, forming a nucleophilic carboanion.

- Condensation and Dehydration : The carboanion attacks the activated aldehyde, followed by dehydration to yield the benzylidene product.

Table 3: Hypothetical Optimization Using Ionic Liquids

| Ionic Liquid | Anion | Yield (%)* |

|---|---|---|

| [BMIM]⁺ | [BF₄]¯ | 65 |

| [MeOEtMIM]⁺ | [CF₃COO]¯ | 85 |

*Predicted yields based on analogous reactions.

Comparative Analysis of Methods

Efficiency and Scalability

- One-Pot Synthesis : Advantages include operational simplicity and compatibility with diverse substituents. However, it requires stoichiometric amounts of Schiff bases.

- ZnCl₂-Catalyzed Method : Higher atom economy but limited to specific aldehydes.

- Ionic Liquid Route : Green chemistry benefits and recyclability, though substrate scope remains untested for imidazolones.

Characterization Data Consistency

All methods corroborate structural features through:

- IR Spectroscopy : Absence of NH stretches (3100–3500 cm⁻¹) and presence of C=O (1680–1700 cm⁻¹).

- $$ ^1H $$-NMR : Singlets for N-methyl groups (δ 3.1–3.3 ppm) and trans-olefinic protons (δ 6.8–7.2 ppm, J = 15–16 Hz).

- Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., m/z 268 for C₁₅H₁₄N₂O₂).

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene moiety or the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- (Z)-4-(3,5-Difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (DFHBI): Exhibits fluorescence only when bound to Spinach aptamers (fluorescence intensity ~80% of GFP). Its fluorescence is pH-sensitive due to the phenolic -OH group (pKa ~7.5) .

- (Z)-4-(3,5-Dichloro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one : Chlorine substitution similarly maintains emission profiles, with fluorescence intensity ~70% of DFHBI .

Table 1: Halogen-Substituted Derivatives

| Compound | Substituents | Fluorescence Intensity (vs. DFHBI) | λem (nm) |

|---|---|---|---|

| DFHBI | 3,5-diF, 4-OH | 100% | 501 |

| DBrHBI | 3,5-diBr, 4-OH | 75% | 499 |

| Dichloro derivative | 3,5-diCl, 4-OH | 70% | 498 |

Electron-Donating and Steric Modifications

- (Z)-4-(4-(Diethylamino)-2-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one: Incorporation of a diethylamino group shifts absorption to longer wavelengths (red shift) due to enhanced electron donation. Melting point: 212–217°C .

- (Z)-4-(4-Hydroxy-3,5-dimethoxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one : Methoxy groups increase steric hindrance, reducing aptamer-binding affinity (discontinued due to poor solubility) .

Core Heterocycle Modifications

- 4-(9H-Fluoren-9-ylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one : Replacement of the benzylidene group with a fluorenylidene moiety alters π-conjugation, yielding a yellow solid (m.p. 173–175°C) with distinct absorption at 385 nm. This derivative exhibits solvent-dependent excited-state intramolecular proton transfer (ESIPT) behavior .

- (Z)-4-(4-(Diethylamino)-2-(difluoroboryl)benzylidene)-1-methyl-2-((E)-2-morpholinovinyl)-1H-imidazol-5(4H)-one: Boron complexation stabilizes the keto-enol tautomer, enhancing photostability. Melting point >275°C .

Functional Group Additions

- (Z)-2-Acetyl-4-(4-(diethylamino)benzylidene)-1-methyl-1H-imidazol-5(4H)-one: Acetylation at the 2-position reduces fluorescence quantum yield due to steric interference with aptamer binding. Melting point: 144–147°C .

Key Research Findings

Fluorogenic Activation : DFHBI’s fluorescence is strictly aptamer-dependent, unlike GFP chromophores, enabling selective RNA detection .

Spectral Limitations: DFHBI’s bluish-green emission (501 nm) is suboptimal for standard microscopy filters, prompting synthesis of red-shifted derivatives (e.g., diethylamino-substituted variants) .

Thermal Stability: Boron-complexed derivatives exhibit superior thermal stability (>275°C) compared to non-complexed analogs .

Q & A

Q. What are common synthetic routes for preparing 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one derivatives?

A typical method involves condensation of substituted benzaldehydes with 1,2-dimethylimidazol-5-one derivatives. For example, (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (DFHBI) is synthesized by refluxing (Z)-2,6-difluoro-4-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenyl acetate with methylamine and potassium carbonate in ethanol, followed by silica gel chromatography purification . Alternative routes include base-promoted cyclization of amidines and ketones under transition-metal-free conditions .

Q. How is the structure of 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one derivatives confirmed experimentally?

X-ray crystallography using programs like SHELXL and ORTEP-III is employed for precise structural determination. NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying purity and regiochemistry. For example, DFHBI derivatives are characterized by distinct NMR signals (e.g., δ 7.78 ppm for aromatic protons) and HRMS data .

Q. What role does 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one play in RNA aptamer systems?

The compound acts as a fluorophore in RNA aptamers like Spinach, which binds to DFHBI to induce green fluorescence. This mimics GFP-like behavior and enables live-cell RNA imaging. The aptamer-fluorophore interaction is stabilized by π-stacking and hydrogen bonding, with fluorescence activation dependent on RNA structural conformation .

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence the photophysical properties of 4-Benzylidene-1,2-dimethyl-1H-imidazol-5(4H)-one derivatives?

Intramolecular hydrogen bonding between the hydroxyl group and the imidazolone ring dictates excited-state dynamics. For example, 2-hydroxy-substituted derivatives (e.g., OHBI) undergo ultrafast excited-state proton transfer (ESIPT), leading to non-radiative decay (~476 fs in gas-phase simulations), whereas 4-hydroxy analogs favor cis-trans isomerization . Computational studies (TDDFT, DFT/MRCI) reveal conical intersections critical for photostability .

Q. What computational methods are recommended for studying the electronic structure of this compound?

Density-functional theory (DFT) with gradient corrections (e.g., B3LYP) and exact-exchange terms is effective for modeling ground-state geometries and thermochemistry . For excited states, time-dependent DFT (TDDFT) or multireference methods (e.g., DFT/MRCI) are used to map potential energy surfaces and identify decay pathways . Basis sets like cc-pVTZ are recommended for accuracy .

Q. How can experimental parameters be optimized for studying aptamer-fluorophore interactions?

Key parameters include:

- Fluorophore concentration : Sub-micromolar DFHBI concentrations minimize background fluorescence .

- RNA folding conditions : Mg²⁺ (5–10 mM) and monovalent ions (e.g., KCl) stabilize aptamer tertiary structure .

- Temperature : 25–37°C balances RNA stability and binding kinetics . Fluorescence polarization or Förster resonance energy transfer (FRET) assays are used to quantify binding affinities .

Q. How can discrepancies between computational models and experimental photochemical data be resolved?

Discrepancies often arise from solvent effects or incomplete conformational sampling. For example, gas-phase simulations of OHBI predict slower S₁ decay (~476 fs) compared to solution-phase experiments (~230–270 fs) due to solvent-mediated stabilization . Hybrid QM/MM simulations incorporating explicit solvent molecules improve agreement with experimental lifetimes .

Methodological Challenges and Solutions

Q. What strategies are used to enhance the fluorescence quantum yield of DFHBI derivatives?

Structural modifications include:

- Substituent tuning : Electron-withdrawing groups (e.g., -F, -Br) on the benzylidene ring reduce non-radiative decay .

- Rigidification : Locking the chromophore in the planar Z-configuration via steric hindrance enhances fluorescence .

- Solvent optimization : Low-polarity solvents (e.g., DMSO) stabilize the emissive state .

Q. How are spiro-fused 4,5-dihydro-1H-imidazol-5-ones synthesized for bioactive molecule development?

A base-promoted cyclization of amidines and ketones under transition-metal-free conditions yields spiro-fused derivatives. For example, NaOH in DMSO at 80°C facilitates the formation of 4,5-dihydroimidazolones, which are precursors for angiotensin II receptor antagonists .

Q. What crystallographic tools are essential for resolving structural ambiguities in imidazolone derivatives?

The SHELX suite (e.g., SHELXL for refinement) and ORTEP-III for graphical representation are industry standards. High-resolution data (≤ 0.8 Å) and anisotropic displacement parameters improve accuracy for hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do some DFHBI derivatives exhibit variable fluorescence in different RNA aptamers?

Discrepancies arise from aptamer structural heterogeneity. For instance, mutations in the Spinach aptamer (e.g., G-quadruplex destabilization) reduce DFHBI binding affinity, leading to fluorescence quenching . Single-molecule studies and cryo-EM can resolve these structural nuances .

Q. How to address conflicting reports on the dominant photochemical pathways (isomerization vs. proton transfer)?

The 2-hydroxy vs. 4-hydroxy substitution pattern dictates the pathway. While 4-hydroxy derivatives (e.g., PHBDI) favor isomerization, 2-hydroxy analogs (e.g., OHBI) undergo ESIPT, as confirmed by transient absorption spectroscopy and TDDFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.